3-methyl-1H-isoindole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-isoindole-1-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of a carboxylic acid group in this compound makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-isoindole-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-isoindole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3-methyl-1H-isoindole-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carboxylic acid
- 1H-indole-3-carboxylic acid
- 1H-indole-2-carboxylic acid
Uniqueness
3-methyl-1H-isoindole-1-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-1H-isoindole-1-carboxylic acid is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its isoindole structure, which contributes to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable scaffold for drug development.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.
2. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation. In vitro studies have demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10. This dual action suggests potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Activity
Numerous studies have explored the anticancer properties of isoindole derivatives, including this compound. It has been noted for its ability to induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa | 19.41 | High |
A549 | 25.81 | Moderate |
C6 | 49.47 | Significant |
In a recent study, compounds derived from isoindoles exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their therapeutic potential with reduced side effects .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which play a critical role in inflammation and pain signaling. This inhibition correlates with reduced levels of prostaglandins, thereby alleviating inflammatory responses .
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging ROS, which are implicated in cancer progression and inflammation .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor size reduction in A549 lung cancer xenografts .
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
Properties
CAS No. |
37812-42-3 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methyl-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)9(11-6)10(12)13/h2-5,9H,1H3,(H,12,13) |
InChI Key |
ZYHTVJDTZRZUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.